molecular formula C16H15N3O3 B2813439 N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide CAS No. 946209-28-5

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide

Cat. No. B2813439
CAS RN: 946209-28-5
M. Wt: 297.314
InChI Key: WYAQQVANLSAQPO-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide” is an organic compound . It is a derivative of dithiolopyrrolone and has been synthesized for the purpose of inhibiting bacterial RNA polymerase (RNAP) .


Synthesis Analysis

The compound has been synthesized based on the dithiolopyrrolone scaffold . The synthesis process involves a slow evaporation technique. The detailed procedures, including reactants, conditions, and yields, are not available in the retrieved sources.


Molecular Structure Analysis

The detailed crystal structure of the compound was determined from Single crystal X-ray diffraction (SCXRD) study. The presence of active functional groups in the compound was identified by the experimental and computational Fourier transform infrared (FTIR) and NMR analyses.


Chemical Reactions Analysis

The natural bond orbital (NBO) analysis results show that the interaction between the donor π(C2-C7) and acceptor π*(C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.


Physical And Chemical Properties Analysis

The compound has a linear formula of C16H17NO3 and a molecular weight of 271.319 . The UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region.

Scientific Research Applications

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-10-7-8-13(14(9-10)22-2)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAQQVANLSAQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide

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